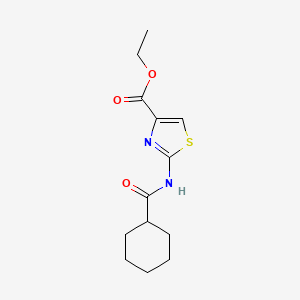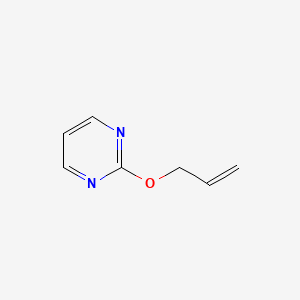
2-(prop-2-en-1-yloxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(prop-2-en-1-yloxy)pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been achieved through various methods. For instance, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system . Other methods include the ZnCl2-catalyzed three-component coupling reaction and the palladium-catalyzed Sonogashira reactions .Molecular Structure Analysis
The molecular structure of 2-(prop-2-en-1-yloxy)pyrimidine is characterized by a pyrimidine ring with a prop-2-en-1-yloxy group attached . Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms in their carbon ring .Chemical Reactions Analysis
The chemical reactions involving 2-(prop-2-en-1-yloxy)pyrimidine are diverse. For example, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Pyrimidine derivatives, including “2-(prop-2-en-1-yloxy)pyrimidine”, have been found to have significant antimicrobial properties . This makes them valuable in the development of new drugs to combat various bacterial and fungal infections.
Antimalarial Applications
The structural diversity and synthetic accessibility of pyrimidines have led to their use in the development of antimalarial drugs . These compounds can interfere with the life cycle of malaria parasites, providing a potential treatment for this disease.
Antiviral Applications
Pyrimidine derivatives have also been used in the development of antiviral drugs . These drugs can inhibit the replication of viruses, making them useful in the treatment of various viral infections.
Anticancer Applications
“2-(prop-2-en-1-yloxy)pyrimidine” and other pyrimidine derivatives have shown potential as anticancer agents . They have been found to inhibit the proliferation of various types of cancer cells, including colon adenocarcinoma, breast cancer, lung cancer, cervical cancer, and leukemic lymphoblasts .
Anti-Inflammatory and Analgesic Applications
Pyrimidine derivatives have been found to possess anti-inflammatory and analgesic properties . This makes them potentially useful in the treatment of conditions characterized by inflammation and pain.
Anticonvulsant Applications
Pyrimidine derivatives have shown potential as anticonvulsant agents . They may be useful in the treatment of epilepsy and other conditions characterized by seizures.
Antioxidant Applications
Pyrimidine derivatives have been found to possess antioxidant properties . This makes them potentially useful in the prevention of oxidative stress-related diseases.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Pyrimidine derivatives are known to have a wide range of pharmacological effects, including anti-cancer, anti-microbial, anti-inflammatory, anti-hyperuricemia, anti-viral, and anti-hypertensive activities . They are initially reported as adenosine receptor antagonists .
Biochemical Pathways
They are synthesized via two distinct pathways: the de novo synthesis, which utilizes amino acids and glucose, and the salvage pathway . The de novo biosynthesis of nucleotides is a highly energy-intensive multistep process .
Propiedades
IUPAC Name |
2-prop-2-enoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-2-6-10-7-8-4-3-5-9-7/h2-5H,1,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQRDCCBPHMCJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Allyloxy)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(furan-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6522959.png)
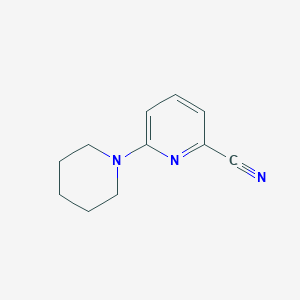
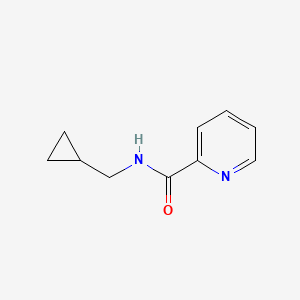
![N-[(thiophen-2-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6522969.png)
![N-{[4-(trifluoromethoxy)phenyl]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6522976.png)
![2-chloro-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B6522986.png)

![N-cyclopentyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6522999.png)
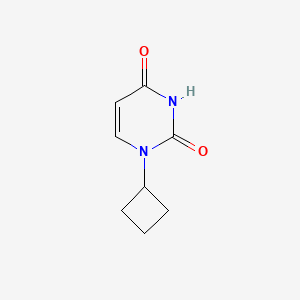
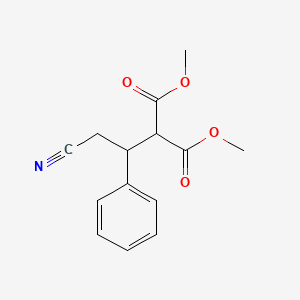
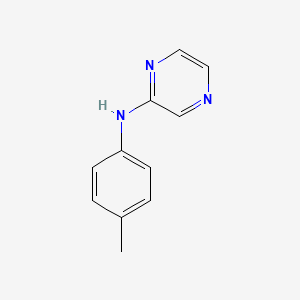
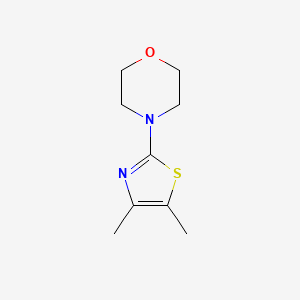
![N-cyclopropyl-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B6523050.png)
